molecular formula C15H13N3OS2 B2916567 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034597-67-4

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No. B2916567
M. Wt: 315.41
InChI Key: SDSTWMBQEKEKQM-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide, commonly known as THZ1, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a critical component of the transcriptional machinery and is responsible for phosphorylating the RNA polymerase II (Pol II) during transcription initiation. THZ1 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various cancers.

Scientific Research Applications

Synthesis Methodologies and Heterocyclic Chemistry

The compound is part of a broader class of chemicals that serve as key intermediates in the synthesis of heterocyclic compounds. For instance, derivatives of thiophene and pyridine, similar to the query compound, have been utilized in the creation of various heterocyclic structures. These compounds are pivotal in synthesizing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the compound's utility in diverse chemical synthesis pathways (Mohareb et al., 2004).

Anticancer Activity

A significant application of this compound is in the field of medicinal chemistry, specifically in the synthesis of anticancer agents. Compounds derived from thiazole and thiophene have shown promising in vitro cytotoxicity against various cancer cell lines. The synthesized derivatives, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, exhibited good inhibitory activity against four cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Corrosion Inhibition

Furthermore, thiazole-based pyridine derivatives, which share a similar structural motif with the query compound, have been studied for their corrosion inhibition properties on mild steel in acidic media. The studies indicate that these compounds can effectively protect steel surfaces from corrosion, acting as both anodic and cathodic inhibitors. Their efficiency is linked to the formation of protective films on the metal surface, as confirmed by various spectroscopic and electrochemical techniques (Chaitra et al., 2016).

properties

IUPAC Name

4-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-5-12(8-16-6-11)13-3-2-4-20-13/h2-6,8-9H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSTWMBQEKEKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

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